What are the physical properties of Lipoamido-PEG4-acid?
What are the physical properties of Lipoamido-PEG4-acid?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of Lipoamido-PEG4-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification applications. This document compiles available data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key reaction and application workflows.
Core Physical and Chemical Properties
Lipoamido-PEG4-acid is a versatile molecule featuring a lipoic acid moiety for stable anchoring to metal surfaces (such as gold and silver) and a terminal carboxylic acid for covalent conjugation to amine-containing molecules.[1][2] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of Lipoamido-PEG4-acid.
| Property | Value | Source(s) |
| Molecular Weight | 453.6 g/mol | [3][4][5] |
| Chemical Formula | C₁₉H₃₅NO₇S₂ | [3][4][5] |
| CAS Number | 1314378-10-3 | [3][4][5] |
| Purity | Typically ≥95% | [3][4] |
| Storage Conditions | -20°C, desiccated | [3][5][6][7] |
| Appearance | Solid | [7] |
| pKa (Carboxylic Acid) | Not empirically determined; estimated to be ~4.5-5.0 in aqueous solution | Estimated |
| Solvent | Solubility | Source(s) |
| Methylene Chloride | Soluble | [6][8] |
| Dimethylacetamide (DMAC) | Soluble | [6][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8] |
| Acetonitrile | Limited solubility | [6][8] |
| Water | The hydrophilic PEG linker increases water solubility.[3][4][5] Short-chain PEGs are generally highly soluble in water.[9][10] | General observation |
Experimental Protocols
This section details methodologies for key experiments related to the characterization and application of Lipoamido-PEG4-acid.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol is adapted for the determination of the pKa of the terminal carboxylic acid of Lipoamido-PEG4-acid.[2][11]
Materials:
-
Lipoamido-PEG4-acid
-
Deionized water (carbonate-free)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Prepare a solution of Lipoamido-PEG4-acid in deionized water at a known concentration (e.g., 1 mM).
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) at a time.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.
Bioconjugation to an Amine-Containing Molecule via EDC/NHS Chemistry
This protocol outlines the covalent coupling of Lipoamido-PEG4-acid to a primary amine-containing molecule, such as a protein or a peptide.[12]
Materials:
-
Lipoamido-PEG4-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Dissolve Lipoamido-PEG4-acid in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the Lipoamido-PEG4-acid solution to activate the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add the activated Lipoamido-PEG4-acid to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Add the quenching solution to stop the reaction.
-
Purify the conjugate to remove unreacted reagents and byproducts.
Mandatory Visualizations
The following diagrams illustrate key workflows and reactions involving Lipoamido-PEG4-acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Lipoamido-PEG4-acid, CAS 1314378-10-3 | AxisPharm [axispharm.com]
- 5. Lipoamido-PEG4-acid, 1314378-10-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. polysciences.com [polysciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
